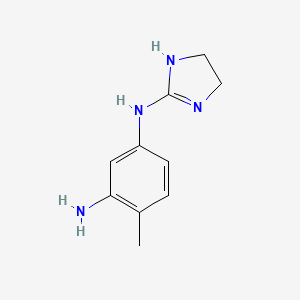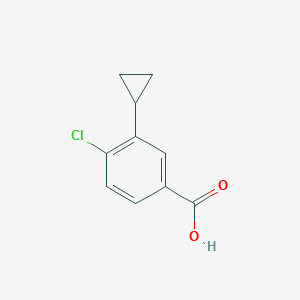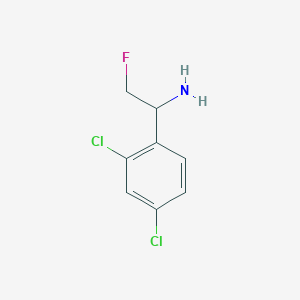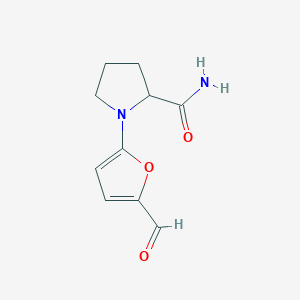![molecular formula C18H22N2O2 B13204975 N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a butanamide chain linked to a methylphenoxy group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(aminomethyl)phenyl with 3-methylphenoxybutanoic acid under specific conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
科学研究应用
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
作用机制
The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of signal transduction pathways and protein-protein interactions .
相似化合物的比较
Similar Compounds
- N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide
- N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide
Uniqueness
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-2-5-17(12-14)22-11-3-6-18(21)20-16-9-7-15(13-19)8-10-16/h2,4-5,7-10,12H,3,6,11,13,19H2,1H3,(H,20,21) |
InChI 键 |
OKFOLPXQRGGHKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
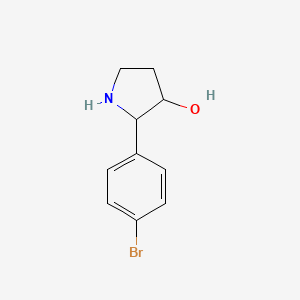
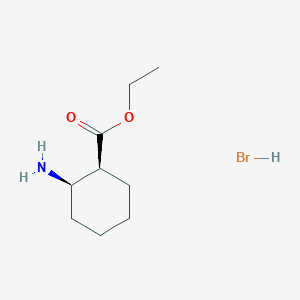
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
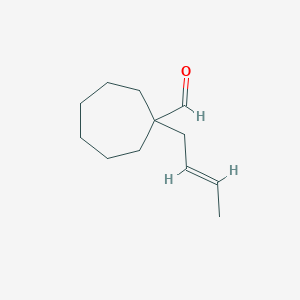
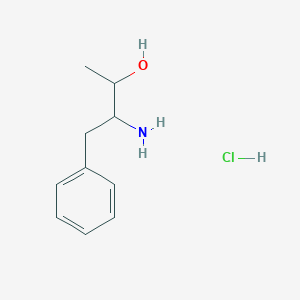
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
